

2,5-Dibromothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromothiazole

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This technical guide provides a comprehensive overview of **2,5-Dibromothiazole**, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. This document outlines its commercial availability and cost, detailed synthesis protocols, and its application in cross-coupling reactions.

Commercial Availability and Cost

2,5-Dibromothiazole is readily available from a variety of commercial suppliers. The cost can vary based on the purity and quantity required. Below is a summary of representative suppliers and their pricing.

Supplier	Quantity	Purity	Estimated Cost (USD)
Ivy Fine Chemicals	10g	-	\$46.80
	25g	-	\$96.20
	100g	-	\$289.90
Sigma-Aldrich	5g	97%	\$63.60
Fisher Scientific	5g	97%	Varies
Thermo Scientific	5g	97%	Varies

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as stated by the supplier. Researchers should confirm current pricing and availability with the respective suppliers.

Synthesis of 2,5-Dibromothiazole

The synthesis of **2,5-Dibromothiazole** can be achieved through the bromination of thiazole. An optimized and updated protocol has been described by Uzelac and Rasmussen in The Journal of Organic Chemistry (2017). This method avoids the use of elemental bromine, making it a safer alternative.

Experimental Protocol: Synthesis via Sequential Bromination-Debromination

This protocol is adapted from the work of Uzelac and Rasmussen (2017).

Materials:

- 2-Aminothiazole
- Copper(II) bromide (CuBr_2)
- tert-Butyl nitrite
- Acetonitrile
- Hydrobromic acid (HBr , 48%)
- Sodium nitrite (NaNO_2)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Synthesis of 2-Bromothiazole:** To a solution of 2-aminothiazole in acetonitrile, add tert-butyl nitrite and copper(II) bromide. Stir the reaction mixture at room temperature.
- **Purification of 2-Bromothiazole:** After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is quenched and extracted with diethyl ether. The organic layer is washed, dried, and concentrated to yield 2-bromothiazole.
- **Bromination to **2,5-Dibromothiazole**:** The purified 2-bromothiazole is then subjected to bromination using a suitable brominating agent in a strong acid, such as hydrobromic acid.
- **Diazotization and Bromination:** A solution of sodium nitrite in water is added dropwise to the cooled reaction mixture to form the diazonium salt, which subsequently reacts to yield **2,5-dibromothiazole**.
- **Work-up and Purification:** The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford pure **2,5-Dibromothiazole**.

Applications in Cross-Coupling Reactions

2,5-Dibromothiazole is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the selective formation of carbon-carbon bonds at the 2- and 5-positions of the thiazole ring, providing access to a wide range of substituted thiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

Representative Experimental Protocol: Suzuki Cross-Coupling

While a specific protocol for the Suzuki coupling of **2,5-Dibromothiazole** is not readily available in the searched literature, the following is a representative procedure adapted from the Suzuki coupling of the structurally similar 2,5-dibromo-3-hexylthiophene. This protocol can serve as a starting point for the synthesis of 2,5-diarylthiazoles.

Materials:

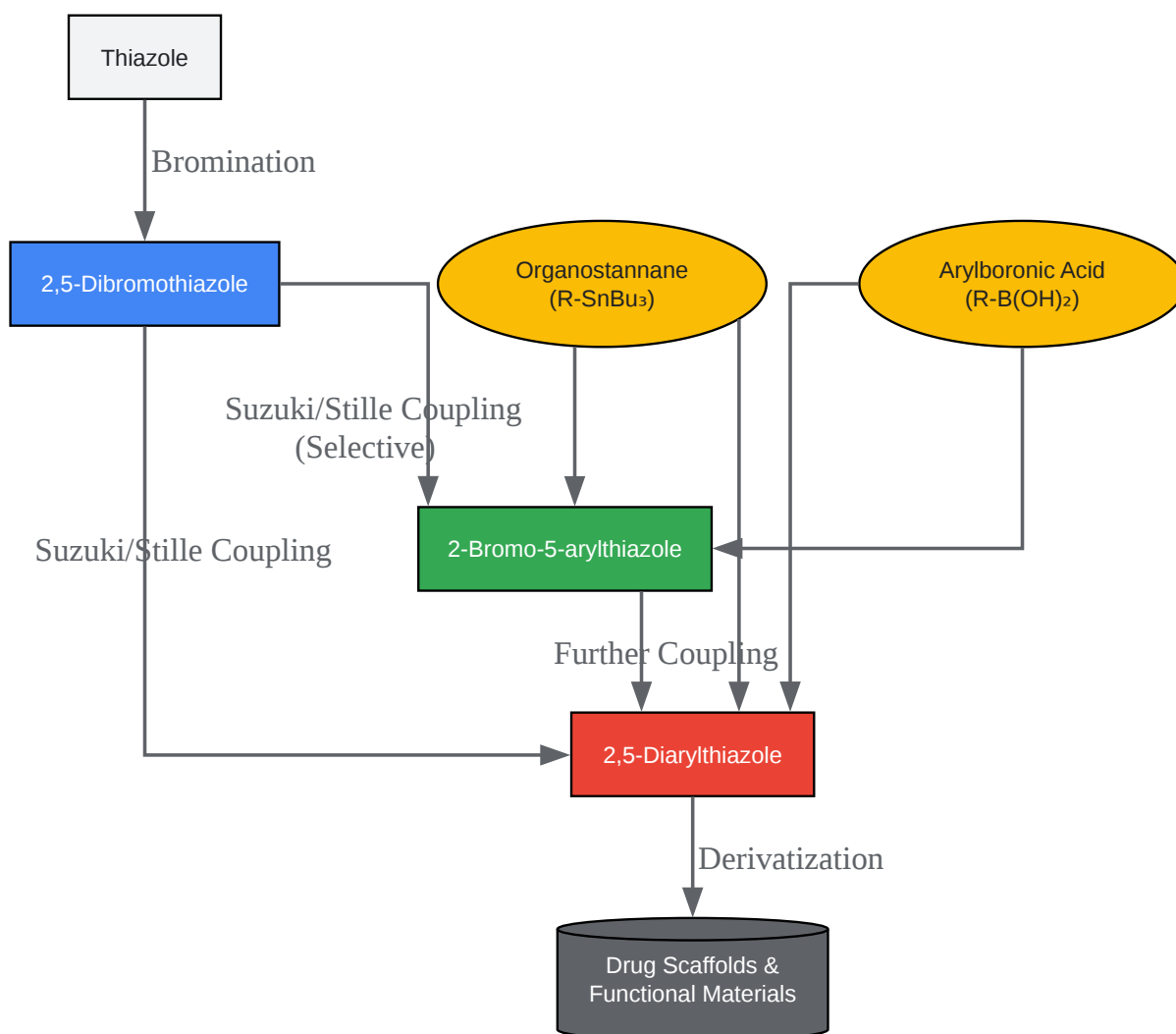
- **2,5-Dibromothiazole** (1.0 mmol)
- Arylboronic acid (2.2 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
- Potassium carbonate (K₂CO₃) or another suitable base (3.0 mmol)
- Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1 ratio)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask, combine **2,5-Dibromothiazole**, the arylboronic acid, and the base.
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- **Catalyst and Solvent Addition:** Add the palladium catalyst under a positive flow of the inert gas. Then, add the degassed solvent mixture via syringe.
- **Reaction:** Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC or GC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2,5-diarylthiazole.

Synthetic Workflow

The following diagram illustrates the synthetic utility of **2,5-Dibromothiazole** as a versatile building block in organic synthesis.



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Caption: Synthetic utility of **2,5-Dibromothiazole**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com